![molecular formula C19H21N3O2 B7545933 N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B7545933.png)
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide, also known as CR8, is a small molecule inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a protein that plays a critical role in transcriptional elongation and is involved in the regulation of cell cycle progression and gene expression. CR8 has been shown to have potential therapeutic applications in the treatment of cancer, HIV, and other diseases.
作用機序
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide works by binding to the ATP-binding site of CDK9, preventing its activity and inhibiting transcriptional elongation. This leads to the downregulation of genes involved in cell cycle progression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and antiviral effects, N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit inflammation and angiogenesis, which are involved in the development and progression of various diseases.
実験室実験の利点と制限
One advantage of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide is its high selectivity for CDK9, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the development of combination therapies with other drugs to enhance its anticancer and antiviral effects. Additionally, further research is needed to fully understand its mechanism of action and identify potential biomarkers for patient selection.
合成法
The synthesis of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide involves several steps, including the reaction of 2-cyclohexylpyrazole with 4-bromo-2H-chromen-3-one, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with 2-chloro-N-(4-methoxyphenyl)acetamide to yield N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide.
科学的研究の応用
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In cancer research, CDK9 has been identified as a promising target for the development of new anticancer drugs. N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
In HIV research, CDK9 is required for the replication of the virus. N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to inhibit HIV replication in vitro and in vivo, making it a potential candidate for the development of new antiviral drugs.
特性
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(15-12-14-6-4-5-9-17(14)24-13-15)21-18-10-11-20-22(18)16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHADDCXIYBQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。